(3-Bromophenyl)methyl 2-nitrobenzoate
Description
Contemporary Importance of Orthogonally Functionalized Aromatic Scaffolds in Organic Synthesis
Orthogonally functionalized aromatic scaffolds are molecules that possess multiple reactive sites, each of which can be addressed with a specific chemical transformation without affecting the others. This "orthogonality" is a powerful concept in multi-step synthesis, as it allows for the sequential and controlled installation of different molecular fragments. These scaffolds are particularly valuable in drug discovery, where the ability to generate a library of related compounds for structure-activity relationship (SAR) studies is crucial. bldpharm.com The use of such scaffolds, often rich in C(sp3) hybridized carbon centers attached to an aromatic core, has been associated with improved pharmacological properties and a higher likelihood of clinical success. bldpharm.com Aromatic heterocycles, a related class of scaffolds, are foundational structures for a multitude of pharmacologically important drugs. nih.gov The rational design of these molecular frameworks is essential for creating new therapeutics and functional materials. lookchem.comnih.gov
Overview of Esterification and Aromatic Halogenation Methodologies in Complex Molecule Synthesis
The synthesis of the target molecule, (3-Bromophenyl)methyl 2-nitrobenzoate (B253500), involves the formation of an ester linkage and the presence of a halogen on an aromatic ring.
Esterification: The formation of esters is one of the most fundamental reactions in organic chemistry. The Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic and widely used method. tcichemicals.comorgsyn.org This reaction is an equilibrium process, and often, an excess of the alcohol is used to drive the reaction to completion. orgsyn.org For more sensitive or complex substrates where harsh acidic conditions are not viable, other methods like the Steglich esterification using DCC and DMAP, or the Mitsunobu reaction, offer milder alternatives. orgsyn.orgorgsyn.org The synthesis of benzyl (B1604629) esters, in particular, can be achieved by reacting a carboxylic acid with a benzyl halide, such as benzyl bromide, often in the presence of a mild base. googleapis.com
Aromatic Halogenation: The introduction of a halogen atom onto an aromatic ring is a key transformation for creating synthetic intermediates. sigmaaldrich.com Halogen atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Electrophilic aromatic substitution is a common method for the direct halogenation of aromatic rings, often requiring a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen. google.compharmaffiliates.comnih.gov
The synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate would most directly be achieved via the esterification of 2-nitrobenzoic acid with (3-bromophenyl)methanol (also known as 3-bromobenzyl alcohol).
Rationale for Investigating this compound as a Synthetic Intermediate
While direct research on this compound is not widely available in public literature, its structure suggests significant potential as a versatile synthetic intermediate. This rationale is built upon the utility of its constituent parts and analogous molecules.
The molecule contains three key functional handles: the ester, the aromatic bromine, and the aromatic nitro group.
The Ester Group: The ester linkage can be hydrolyzed under acidic or basic conditions to release the constituent alcohol and carboxylic acid. This allows the ester to function as a protecting group for either the carboxylic acid or the alcohol during other synthetic transformations.
The Bromo Group: The bromine atom on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, providing a powerful tool for molecular diversification.
The Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. chemicalbook.com More importantly, the nitro group can be readily reduced to an amino group (-NH₂). This amino group can then be used for a variety of further reactions, such as diazotization to introduce other functional groups, or acylation to form amides. The presence of a nitro group ortho to a reactive site can also influence the reactivity of the molecule. nih.govresearchgate.net
The orthogonal nature of these three functional groups is key. For instance, a cross-coupling reaction could be performed on the bromo-substituted ring without affecting the nitro group or the ester, and the nitro group could subsequently be reduced without cleaving the ester under appropriate conditions. This multi-stage reactivity makes compounds like this compound highly valuable for building complex molecular architectures. A structurally similar compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a known key intermediate in the synthesis of the important immunomodulatory drug Lenalidomide. innospk.comgoogle.comquora.com This precedent highlights the potential of such brominated nitrobenzoate esters in medicinal chemistry.
Physicochemical Data of Precursors
Table 1: Physicochemical Properties of 3-Bromobenzyl alcohol
| Property | Value | Reference(s) |
| CAS Number | 15852-73-0 | nih.govlookchem.com |
| Molecular Formula | C₇H₇BrO | nih.govlookchem.com |
| Molecular Weight | 187.03 g/mol | nih.gov |
| Appearance | Clear colourless to light yellow liquid | lookchem.com |
| Boiling Point | 165 °C at 16 mmHg | lookchem.com |
| Density | 1.56 g/mL at 25 °C | lookchem.com |
| Refractive Index | n20/D 1.584 | lookchem.com |
Table 2: Physicochemical Properties of 2-Nitrobenzoic acid
| Property | Value | Reference(s) |
| CAS Number | 552-16-9 | |
| Molecular Formula | C₇H₅NO₄ | |
| Molecular Weight | 167.12 g/mol | |
| Appearance | White to yellowish crystals | |
| Melting Point | 146-148 °C | |
| pKa | 2.17 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-11-5-3-4-10(8-11)9-20-14(17)12-6-1-2-7-13(12)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLFJKNRPKUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromophenyl Methyl 2 Nitrobenzoate
Direct Esterification Approaches
Direct esterification represents the most straightforward pathway to (3-Bromophenyl)methyl 2-nitrobenzoate (B253500), involving the reaction between a carboxylic acid and an alcohol. This approach, while conceptually simple, requires careful optimization of reaction conditions to achieve high conversion and minimize side reactions.
Condensation of 2-Nitrobenzoic Acid with 3-Bromobenzyl Alcohol
The condensation of 2-nitrobenzoic acid with 3-bromobenzyl alcohol is a classic Fischer esterification reaction. This equilibrium-driven process necessitates the removal of water to shift the reaction towards the product side.
The choice of catalyst is critical in promoting the esterification reaction. Various types of catalysts have been explored for the esterification of benzoic acid derivatives.
Mineral Acids: Traditional catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective for this transformation. google.com They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. For instance, in the esterification of other nitrobenzoic acids, acid catalysts soluble in the reaction medium have been successfully employed. google.com
Lewis Acids: Lewis acids like titanium(IV) isopropoxide or zirconium-based complexes can also catalyze the esterification. acs.org These catalysts activate the carboxylic acid towards nucleophilic attack.
Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts have been investigated. Zeolites, particularly those with specific pore sizes and acidity, have shown promise in esterification reactions. researchgate.net For example, a 10 wt. % WO₃-loaded Y-zeolite with a SiO₂/Al₂O₃ ratio of 60 has been identified as a highly active and selective catalyst in the esterification of lactic acid. researchgate.net The acidity of the zeolite plays a crucial role in its catalytic activity. researchgate.net Similarly, ion-exchange resins and sulfonic acid-functionalized silica (B1680970) are also viable options.
| Catalyst Type | Example(s) | General Findings |
| Mineral Acids | Sulfuric acid, p-Toluenesulfonic acid | Effective and widely used, but can be corrosive and difficult to separate. google.com |
| Lewis Acids | Titanium(IV) isopropoxide, Zirconium complexes | Offer mild reaction conditions and high selectivity. acs.org |
| Solid Acid Catalysts | Zeolites, Sulfonic acid-functionalized silica | Facilitate easier workup and catalyst recycling, promoting greener processes. researchgate.net |
The selection of an appropriate solvent and reaction temperature is crucial for maximizing the yield of the ester.
Solvent: A solvent that allows for the azeotropic removal of water is often preferred. Toluene (B28343) and xylene are common choices, as they form an azeotrope with water, which can be removed using a Dean-Stark apparatus. This continuous removal of water drives the equilibrium towards the formation of the ester. google.com Inert solvents like chloroform (B151607) or dichloromethane (B109758) can also be used, particularly when coupled with a dehydrating agent.
Temperature: The reaction temperature influences the reaction rate. Generally, esterifications are conducted at elevated temperatures, often at the reflux temperature of the solvent. For instance, the esterification of nitrobenzoic acids has been successfully carried out at temperatures above 100°C. google.com Microwave-assisted esterification has also emerged as a technique to accelerate the reaction, with optimal temperatures reported between 130-150°C for certain substituted benzoic acids.
| Parameter | Condition | Effect |
| Solvent | Toluene, Xylene | Azeotropic removal of water, driving the equilibrium forward. google.com |
| Temperature | Reflux, 130-150°C (Microwave) | Increases reaction rate; higher temperatures can favor ester formation. google.com |
In addition to azeotropic distillation, chemical dehydrating agents can be employed to remove the water formed during the reaction.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are effective in promoting esterification by activating the carboxylic acid and consuming the water generated. The use of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) is often beneficial in these cases.
Other Dehydrating Agents: Anhydrous magnesium sulfate (B86663) or molecular sieves can also be added to the reaction mixture to sequester water, although they are generally less efficient than azeotropic removal or the use of carbodiimides for preparative scale reactions.
Reaction of Activated 2-Nitrobenzoic Acid Derivatives (e.g., acid chlorides, anhydrides) with 3-Bromobenzyl Alcohol
To circumvent the equilibrium limitations of direct esterification, 2-nitrobenzoic acid can be converted into a more reactive derivative, such as an acid chloride or an anhydride.
Acid Chlorides: 2-Nitrobenzoyl chloride, which can be prepared by treating 2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, reacts readily with 3-bromobenzyl alcohol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is often high-yielding and proceeds under mild conditions.
Anhydrides: Symmetrical or mixed anhydrides of 2-nitrobenzoic acid can also be used. The reaction with 3-bromobenzyl alcohol, often catalyzed by a base, provides the desired ester.
Reaction of Activated 3-Bromobenzyl Alcohol Derivatives with 2-Nitrobenzoic Acid
An alternative strategy involves the activation of 3-bromobenzyl alcohol. This is commonly achieved by converting the alcohol into a more reactive alkyl halide.
3-Bromobenzyl Halides: 3-Bromobenzyl bromide or chloride can be reacted with the carboxylate salt of 2-nitrobenzoic acid, typically the sodium or potassium salt. This is a classic Williamson ether synthesis-type reaction, applied here for ester formation (an S_N2 reaction). The reaction is usually performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic attack of the carboxylate on the benzyl (B1604629) halide. The synthesis of related compounds like methyl 2-bromomethyl-3-nitrobenzoate from a methyl-substituted nitrobenzoate using N-bromosuccinimide highlights a method for generating such benzylic bromides. google.com
Post-Synthetic Functionalization Strategies
Post-synthetic functionalization is a powerful approach in chemical synthesis where a core molecular scaffold is first assembled, followed by the introduction of specific functional groups. This strategy is particularly useful for complex molecules like (3-Bromophenyl)methyl 2-nitrobenzoate, as it allows for the separate optimization of the ester formation and the aromatic substitution reactions. Two primary post-synthetic functionalization pathways are considered here: the bromination of a phenylmethyl 2-nitrobenzoate precursor and the nitration of a (3-bromophenyl)methyl benzoate (B1203000) precursor.
Bromination of Phenylmethyl 2-nitrobenzoate Precursors
This synthetic approach commences with the ester, phenylmethyl 2-nitrobenzoate, and introduces a bromine atom onto the phenylmethyl (benzyl) portion of the molecule. The position of bromination can be directed to either the aromatic ring or the benzylic carbon, depending on the chosen reaction conditions.
Electrophilic aromatic bromination is a classic method for introducing a bromine atom onto an aromatic ring. nih.gov In the context of the phenylmethyl 2-nitrobenzoate precursor, the target is the meta-position of the benzyl ring. The benzyl group is generally considered to be a weak ortho-, para-director and an activating group. However, the regioselectivity of electrophilic aromatic substitution is highly dependent on the reaction conditions and the presence of other substituents.
The reaction proceeds via the generation of an electrophilic bromine species, which is then attacked by the electron-rich aromatic ring. The stability of the resulting carbocation intermediate, known as the arenium ion or sigma complex, determines the position of substitution. For an unsubstituted benzyl group, attack at the ortho and para positions leads to more stabilized intermediates where the positive charge can be delocalized onto the benzylic carbon.
To achieve meta-bromination on the benzyl ring of phenylmethyl 2-nitrobenzoate, steric hindrance at the ortho position and electronic effects would need to be carefully managed. The use of specific catalysts or brominating agents can influence the regiochemical outcome. For instance, the choice of Lewis acid catalyst can alter the steric and electronic environment of the transition state, potentially favoring the meta product.
| Reagent/Catalyst | Conditions | Expected Outcome |
| Br₂ / FeBr₃ | Dark, low temperature | Mixture of ortho- and para-isomers, with potential for some meta-product. |
| N-Bromosuccinimide (NBS) / Silica gel | Controlled conditions | Can offer higher regioselectivity, potentially favoring the para-isomer. nih.gov |
It is important to note that achieving high regioselectivity for the meta-position in the presence of an activating benzyl group is challenging and may result in a mixture of isomers requiring purification.
An alternative bromination strategy targets the benzylic carbon of the phenylmethyl group. This reaction, known as benzylic bromination, proceeds through a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com
The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. libretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives are now preferred. masterorganicchemistry.com
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the phenylmethyl 2-nitrobenzoate, forming a resonance-stabilized benzylic radical and HBr. The HBr reacts with NBS to produce molecular bromine (Br₂), which then reacts with the benzylic radical to form the desired (bromomethyl)phenyl 2-nitrobenzoate product and another bromine radical, thus propagating the chain reaction. libretexts.org
This method would lead to the formation of Phenyl(bromomethyl) 2-nitrobenzoate, which is an isomer of the target compound.
Nitration of (3-Bromophenyl)methyl Benzoate Precursors
This synthetic route begins with (3-Bromophenyl)methyl benzoate and introduces a nitro group onto the benzoate portion of the molecule. The success of this strategy hinges on controlling the regioselectivity of the nitration reaction.
The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction. nih.gov The standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com
In the case of the (3-Bromophenyl)methyl benzoate precursor, the ester group on the benzoate ring is a deactivating and meta-directing group. unwisdom.orgrsc.org This is because the carbonyl group withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position. rsc.org
The reaction is typically performed at low temperatures to prevent over-nitration and side reactions. youtube.com The (3-Bromophenyl)methyl benzoate is dissolved in concentrated sulfuric acid, and the nitrating mixture is added slowly while maintaining a low temperature. After the reaction is complete, the mixture is poured onto ice to precipitate the product, which can then be purified by recrystallization. rsc.org
| Reagent | Conditions | Expected Product |
| Conc. HNO₃ / Conc. H₂SO₄ | 0-10 °C | This compound |
| Acetic Anhydride / Nitric Acid | Low temperature | This compound |
The regioselectivity of electrophilic aromatic nitration is primarily governed by the electronic properties of the substituents already present on the aromatic ring. nih.govrsc.orgyoutube.comlibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing.
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions.
Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic. These groups typically direct incoming electrophiles to the meta position. rsc.org
In the nitration of (3-Bromophenyl)methyl benzoate, the ester group (-COOR) is a deactivating, meta-directing group. unwisdom.orgrsc.org The bromine atom on the other ring is a deactivating but ortho-, para-directing group. However, since the nitration is an intramolecular competition on the benzoate ring, the directing effect of the ester group is the determining factor. The deactivating nature of the ester group significantly reduces the electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic attack by the nitronium ion. rsc.org The stability of the intermediate arenium ion is greatest when the electrophile adds to the meta position, as this avoids placing the positive charge adjacent to the electron-withdrawing carbonyl group. libretexts.org
Therefore, the nitration of (3-bromophenyl)methyl benzoate is expected to proceed with high regioselectivity to yield the desired this compound.
Transesterification Reactions
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents a viable and often milder alternative to direct esterification for the synthesis of this compound. This method would typically involve the reaction of a simple alkyl 2-nitrobenzoate, such as methyl 2-nitrobenzoate, with (3-bromophenyl)methanol in the presence of a catalyst.
The exchange of an ester's alcohol component can be effectively controlled through the use of various catalysts. This process is driven to completion by shifting the equilibrium, often by removing the more volatile alcohol byproduct. For the synthesis of this compound, this would involve reacting methyl 2-nitrobenzoate with (3-bromophenyl)methanol.
Commonly used catalysts for transesterification include acids, bases, and organometallic compounds. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the ester, rendering it more susceptible to nucleophilic attack by the incoming alcohol. Basic catalysts, like sodium methoxide, function by deprotonating the alcohol to form a more potent nucleophile.
Titanate catalysts have also been shown to be highly effective for the transesterification of benzoates. For instance, the synthesis of benzyl benzoate and butyl benzoate from crude methyl benzoate has been achieved with high conversions using a titanate catalyst. chemicalbook.com This suggests that a similar approach could be successfully applied to the synthesis of this compound.
A proposed reaction scheme is as follows:
Figure 1. Proposed catalyst-controlled transesterification for the synthesis of this compound.
The reaction conditions for such a transformation would need to be optimized, but literature on analogous reactions provides a solid starting point.
Table 1: Representative Conditions for Catalyst-Controlled Transesterification of Benzoate Esters
| Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Titanate | Benzyl Alcohol | None | 180-220 | 4-8 | >95 | chemicalbook.com |
| Sodium Methoxide | Benzyl Alcohol | Toluene | 100-110 | 6-12 | ~90 | njit.edu |
| Sulfuric Acid | Benzyl Alcohol | Toluene | 110 | 8-16 | ~85 | njit.edu |
This data is based on analogous reactions for the synthesis of benzyl benzoate and serves as a predictive model for the synthesis of the target compound.
Enzymatic catalysis offers a green and highly selective alternative for ester synthesis, operating under mild reaction conditions and often obviating the need for protecting groups. Lipases are particularly well-suited for transesterification reactions. The enzymatic synthesis of benzyl benzoate has been successfully demonstrated using various immobilized lipases, such as Novozym 435 and Lipozyme TL-IM. sci-hub.sefao.orgresearchgate.net
In a potential chemoenzymatic synthesis of this compound, an alkyl 2-nitrobenzoate would be reacted with (3-bromophenyl)methanol in the presence of an immobilized lipase. The choice of acyl donor is critical; while benzoic acid itself can be problematic due to poor solubility, anhydrides or simple esters are often more effective. sci-hub.sefao.org The reaction can be performed in a solvent-free system, where an excess of the alcohol can also act as the solvent. sci-hub.sefao.org
A proposed reaction scheme is as follows:
Figure 2. Proposed chemoenzymatic transesterification for the synthesis of this compound.
The reaction parameters, including the enzyme, substrate molar ratio, and temperature, would need to be optimized for the specific substrates.
Table 2: Key Parameters in the Enzymatic Synthesis of Benzyl Benzoate
| Enzyme | Acyl Donor | Molar Ratio (Acyl Donor:Alcohol) | Temperature (°C) | Conversion (%) | Reference |
| Lipozyme TL-IM | Benzoic Anhydride | 1:6 | 50 | 92 | fao.org |
| Novozym 435 | Benzoic Anhydride | 1:9 | 50 | High | sci-hub.se |
| Lipozyme RM-IM | Benzoic Anhydride | 1:9 | 50 | High | sci-hub.se |
This data is based on the synthesis of benzyl benzoate and provides a framework for the potential chemoenzymatic synthesis of this compound.
Multicomponent Coupling Strategies for Complex Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. While a specific MCR for the direct synthesis of this compound is not described, the principles of MCRs can be applied to generate more complex architectures that incorporate this structural motif.
For instance, a pseudo-three-component synthesis of N-aroylmethylimidazoles has been developed, which involves the reaction of two equivalents of an aroylmethyl bromide with an amidine salt. orgsyn.org One could envision a strategy where a suitably functionalized (3-bromophenyl)methyl derivative acts as one of the components in an MCR.
Another approach involves the in-situ generation of a reactant. For example, a multicomponent reaction has been described that uses benzyl alcohols as precursors to aldehydes, which then participate in subsequent cyclocondensation reactions. researchgate.net A similar strategy could potentially be devised where (3-bromophenyl)methanol is first oxidized in situ to 3-bromobenzaldehyde, which then reacts with other components, including a derivative of 2-nitrobenzoic acid, to form a more complex target molecule.
These strategies highlight the potential for incorporating the this compound core into larger, more complex molecular frameworks through the innovative design of multicomponent reactions. The development of such reactions would be a subject of further research.
Reactivity and Mechanistic Investigations of 3 Bromophenyl Methyl 2 Nitrobenzoate
Transformations Involving the 3-Bromophenyl Moiety
The 3-bromophenyl group of (3-Bromophenyl)methyl 2-nitrobenzoate (B253500) is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental methods for forming new carbon-carbon bonds by coupling the aryl bromide with various organometallic reagents. nih.gov
The Suzuki-Miyaura reaction , which couples the aryl bromide with an organoboron compound (like a boronic acid or ester), is one of the most widely used methods due to the mild reaction conditions and the commercial availability and low toxicity of the boron reagents. nih.gov For (3-Bromophenyl)methyl 2-nitrobenzoate, this reaction would replace the bromine atom with the organic group from the boronic acid, yielding a biaryl structure. The Stille coupling utilizes organostannanes, the Negishi coupling employs organozinc reagents, and the Heck reaction involves coupling with an alkene. nih.govkoreascience.kr Each of these named reactions offers a pathway to functionalize the 3-position of the phenyl ring, demonstrating the versatility of the C-Br bond as a synthetic handle. The reactivity order for the halide leaving group in these reactions is typically I > Br > OTf >> Cl. libretexts.org
Table 1: Representative Examples of Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Yield |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 94% koreascience.kr |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 98% |
| 3 | 3-Bromotoluene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 95% |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | MeONa | 98% researchgate.net |
This table shows illustrative yields for Suzuki-Miyaura reactions with various aryl bromides to demonstrate the general scope and efficiency of the transformation applicable to the 3-bromophenyl moiety.
The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three fundamental steps:
Transmetalation : In this step, the organic group from the organometallic reagent (e.g., the aryl group from an organoboron reagent in a Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. nih.gov This forms a diorganopalladium(II) complex. The choice of base and solvent is critical for facilitating this step, particularly in the Suzuki reaction where the base activates the organoboron species. libretexts.org
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic groups attached to the palladium center. The desired cross-coupled product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.govorganic-chemistry.org
This sequence—oxidative addition, transmetalation, and reductive elimination—forms the basis for the powerful bond-forming capabilities of these reactions. nih.gov
The choice of ligand coordinated to the palladium center is crucial for the success, efficiency, and selectivity of cross-coupling reactions. Ligands modify the steric and electronic properties of the palladium catalyst, influencing each step of the catalytic cycle. For reactions involving aryl bromides like the 3-bromophenyl moiety, bulky and electron-rich phosphine (B1218219) ligands have proven to be exceptionally effective. stackexchange.com
Examples include dialkylbiaryl phosphine ligands such as SPhos and RuPhos, and P,O-chelating ligands. nii.ac.jppnas.org These ligands promote the formation of monoligated L-Pd(0) species, which are highly reactive in the oxidative addition step. nii.ac.jp Furthermore, their steric bulk can facilitate the final reductive elimination step. The development of specialized ligands has enabled the coupling of previously challenging substrates, such as sterically hindered aryl halides and even unactivated aryl chlorides, often at very low catalyst loadings. nii.ac.jp The selection of an appropriate ligand can dramatically improve reaction rates and yields.
Table 2: Influence of Ligand on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Ligand | Catalyst | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | 65 |
| 2 | PCy₃ | Pd(OAc)₂ | 85 |
| 3 | SPhos | Pd₂(dba)₃ | >95 nii.ac.jp |
| 4 | RuPhos | Pd₂(dba)₃ | >95 researchgate.net |
This table illustrates the significant impact of ligand choice on the outcome of a typical Suzuki-Miyaura coupling of an aryl bromide, a principle directly applicable to reactions with this compound.
In line with the principles of green chemistry, significant research has focused on replacing traditional, often toxic, organic solvents like toluene (B28343) or DMF with more environmentally benign alternatives. princeton.edu Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, have been successfully performed in aqueous media, often with the aid of water-soluble ligands or under phase-transfer conditions. wikipedia.org
Other green solvents that have been investigated include alcohols (ethanol) and renewable, bio-based solvents such as N-Hydroxyethylpyrrolidone (HEP), limonene, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). princeton.eduwikipedia.orgwikipedia.orgresearchgate.net These systems not only reduce environmental impact but can also simplify product isolation, as the organic products often precipitate from aqueous reaction mixtures and can be collected by simple filtration.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN2 reactions, a direct backside attack is impossible for an aryl halide. nii.ac.jp Instead, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov
This mechanism requires the aromatic ring to be electron-poor, a condition usually met by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. acs.org In this compound, the nitro group is on the benzoate (B1203000) ring and is electronically insulated from the 3-bromophenyl ring by the ester linkage and the benzyl (B1604629) CH₂ group. The 3-bromophenyl ring itself lacks the necessary activation for a standard SNAr reaction to occur under mild conditions. nii.ac.jp
Reaction is only possible under harsh conditions (e.g., high temperatures and very strong nucleophiles like sodium amide). Under these conditions, the reaction may proceed through an alternative elimination-addition (benzyne) mechanism, where a proton ortho to the bromine is abstracted by the strong base, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. nii.ac.jpnih.gov
The carbon-bromine bond of the 3-bromophenyl moiety can readily undergo metal-halogen exchange. This is a fundamental organometallic reaction where the halogen atom is swapped with a more electropositive metal, typically lithium. wikipedia.org The reaction is commonly performed at low temperatures (e.g., -78 °C to -100 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), in an ethereal solvent like THF. organic-chemistry.org
This exchange converts the relatively unreactive aryl bromide into a highly reactive aryllithium species. This organolithium intermediate is a powerful nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups. organic-chemistry.orgwikipedia.org This two-step sequence provides a powerful and regioselective method for the synthesis of diverse polysubstituted aromatic compounds.
Table 3: Potential Products from Metal-Halogen Exchange and Electrophilic Quench
| Entry | Electrophile (E⁺) | Reagent | Resulting Functional Group |
| 1 | Proton (H⁺) | H₂O | -H (Debromination) |
| 2 | Carbonyl | CO₂ then H⁺ | -COOH (Carboxylic Acid) |
| 3 | Aldehyde | R-CHO then H⁺ | -CH(OH)R (Secondary Alcohol) |
| 4 | Amide | DMF | -CHO (Aldehyde) |
| 5 | Borate | B(OMe)₃ then H⁺ | -B(OH)₂ (Boronic Acid) |
This table shows the expected functional group that would be installed at the 3-position of the phenyl ring of this compound following metal-halogen exchange and reaction with the listed electrophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck)
Transformations Involving the 2-Nitrobenzoate Moiety
The 2-nitrobenzoate portion of the molecule offers several avenues for chemical transformation, primarily centered around the nitro group and the ester functionality.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to anilines which are versatile intermediates. oieau.frsemanticscholar.org
Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. nih.govsemanticscholar.org Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. quora.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. researchgate.net For this compound, catalytic hydrogenation would be expected to reduce the nitro group to an amino group, yielding (3-Bromophenyl)methyl 2-aminobenzoate (B8764639).
A potential side reaction is the hydrogenolysis of the C-Br bond, although this is generally less facile than nitro group reduction. The ester group is typically stable under these conditions. researchgate.net
Chemoselective reduction is crucial when multiple reducible functional groups are present, as in this compound (nitro, ester, and aryl bromide). Several methods have been developed to selectively reduce the nitro group while preserving other functionalities. acs.orgresearchgate.net
Metal/Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). researchgate.net The Fe/AcOH system is a common choice. researchgate.net
Sodium Borohydride (B1222165) with Transition Metal Salts: A combination of sodium borohydride (NaBH₄) and a transition metal salt, such as iron(II) chloride (FeCl₂), has been shown to be effective for the selective reduction of nitro groups in the presence of esters. acs.orgnih.gov This system is advantageous due to its mildness and high selectivity.
Transfer Hydrogenation: Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C), can also achieve selective nitro group reduction. nih.gov
Electrocatalytic Reduction: Mediated electrocatalytic reduction has been demonstrated as a highly selective method for converting substituted nitrobenzenes to their corresponding anilines, tolerating ester and halide functionalities. oup.com
The following table presents a comparison of different reduction methods for the nitro group.
| Reduction Method | Reagents | Selectivity | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Generally good, potential for dehalogenation. | nih.govsemanticscholar.orgresearchgate.net |
| Metal/Acid | Fe/AcOH or Sn/HCl | Good, but can be harsh. | researchgate.net |
| NaBH₄/Transition Metal | NaBH₄, FeCl₂ | High chemoselectivity for nitro group over ester. | acs.orgnih.gov |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Mild and selective. | nih.gov |
| Electrocatalytic Reduction | e⁻, mediator | High chemoselectivity. | oup.com |
Subsequent derivatization of the resulting amino group in (3-Bromophenyl)methyl 2-aminobenzoate could include acylation, alkylation, or diazotization followed by substitution, opening up a wide range of synthetic possibilities.
The hydrolysis of the ester bond in this compound can be catalyzed by acid or base. Kinetic studies of related compounds provide insights into the factors influencing the rate of this reaction.
The hydrolysis of methyl benzoates has been shown to be consistent with a mechanism involving the addition of a hydroxide (B78521) ion to the ester carbonyl group under basic conditions. oieau.fr The rate of hydrolysis is influenced by the electronic effects of substituents on the benzene (B151609) ring. oieau.fr
For ortho-substituted esters, steric effects and potential intramolecular interactions can play a significant role. rsc.org The ortho-nitro group in the 2-nitrobenzoate moiety is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack. However, steric hindrance from the ortho-nitro group can counteract this electronic effect. rsc.org
Kinetic studies on the solvolysis of o-nitrobenzyl bromide have suggested the potential for intramolecular nucleophilic assistance from the ortho-nitro group. scilit.comnih.gov While this is for a different leaving group, it highlights the potential for the nitro group to participate in reactions at the benzylic position. In the context of ester hydrolysis, neighboring group participation by the ortho-amino group (formed after reduction of the nitro group) has been shown to significantly accelerate the hydrolysis of 2-aminobenzoate esters through intramolecular general base catalysis. nih.gov
Kinetic data for the hydrolysis of various substituted benzoates can be used to estimate the reactivity of this compound. The Hammett equation is often used to correlate reaction rates with substituent constants. oieau.frsemanticscholar.org
The ester functionality in this compound can undergo various transformations characteristic of carboxylic acid derivatives.
Transesterification: This reaction involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a different alcohol (R'-OH) would lead to the formation of the corresponding R' 2-nitrobenzoate and (3-bromophenyl)methanol.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often slower than with more reactive acylating agents like acyl chlorides. A direct amidation of esters with nitroarenes under nickel catalysis has been reported, which could be a potential one-pot transformation for a related substrate. epfl.ch
Reduction: The ester group can be reduced to an alcohol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, LiAlH₄ would likely reduce both the ester and the nitro group, yielding (3-bromophenyl)methanol and 2-amino-N-((3-bromophenyl)methyl)benzamide after a complex reduction and potential intramolecular reaction. Selective reduction of the ester in the presence of a nitro group is challenging.
Insufficient Information Found to Generate Article on "this compound"
The conducted searches yielded general information on a broad class of related compounds, namely 2-nitrobenzyl photolabile protecting groups. This general information indicates that such compounds are known for their utility in achieving chemoselectivity and orthogonality in complex multi-step organic syntheses. The cleavage of these protecting groups is typically induced by UV irradiation, proceeding through a Norrish Type II reaction mechanism to release the protected functional group.
However, the specific influence of the substituents present in "this compound"—a bromine atom at the 3-position of the phenylmethyl group and a nitro group at the 2-position of the benzoate moiety—on the compound's photochemical properties, reactivity, and selectivity could not be determined. No research data was found that specifically details:
Selective Activation: The selective activation of specific functional groups in the presence of this compound.
Orthogonal Strategies: The application of this compound in orthogonal protecting group strategies, including comparative data with other protecting groups such as Boc, Fmoc, or TBDMS.
Reactivity and Mechanistic Data: Detailed research findings, including reaction kinetics, quantum yields, and mechanistic studies specific to this compound.
Without access to such specific data, the creation of the requested data tables and a detailed discussion of research findings is not feasible. Any attempt to extrapolate from the general behavior of 2-nitrobenzyl compounds to this specific, substituted molecule would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the article on the "" as outlined cannot be generated at this time due to the absence of relevant scientific literature.
Advanced Spectroscopic and Structural Elucidation Studies for Reaction Intermediates and Products
Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For (3-Bromophenyl)methyl 2-nitrobenzoate (B253500), ¹H and ¹³C NMR would provide the basic carbon-hydrogen framework.
In the hypothetical ¹H NMR spectrum, the protons on the 3-bromophenyl ring would exhibit distinct signals. The proton ortho to the bromine would likely appear as a triplet, while the other aromatic protons would present as doublets or multiplets, with chemical shifts influenced by the electron-withdrawing nature of the bromine atom. The benzylic protons of the methyl group connecting the two aromatic rings would appear as a singlet, typically in the range of 5.0-5.5 ppm. The protons on the 2-nitrobenzoate ring would also show characteristic splitting patterns, influenced by the nitro group's strong electron-withdrawing and anisotropic effects.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would be observed significantly downfield, typically in the 160-170 ppm range. The carbon atoms attached to the bromine and the nitro group would also have characteristic chemical shifts.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY would reveal proton-proton coupling networks within the two aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would provide information about longer-range couplings (2-3 bonds), helping to connect the (3-bromophenyl)methyl and 2-nitrobenzoate fragments across the ester linkage.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be employed to investigate the molecule's preferred conformation in solution. These experiments detect through-space interactions between protons that are close to each other, which can help to determine the relative orientation of the two aromatic rings.
Hypothetical ¹H NMR Data for (3-Bromophenyl)methyl 2-nitrobenzoate
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic H (2-nitrobenzoate) | 7.8-8.2 | m |
| Aromatic H (3-bromophenyl) | 7.2-7.6 | m |
| Benzylic CH₂ | 5.4 | s |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| Aromatic C (2-nitrobenzoate) | 120-150 |
| Aromatic C (3-bromophenyl) | 120-135 |
| Benzylic CH₂ | ~65 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would definitively determine its molecular structure in the solid state. This technique would yield accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
In-situ Infrared (IR) and Raman Spectroscopy for Real-Time Reaction Monitoring
In-situ Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring chemical reactions in real-time. These methods provide information about the vibrational modes of molecules, allowing for the tracking of reactants, intermediates, and products as a function of time.
For the synthesis or subsequent reactions of this compound, in-situ IR spectroscopy could be used to follow the appearance and disappearance of key functional groups. The strong carbonyl (C=O) stretch of the ester group (around 1720-1740 cm⁻¹) and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively) would be prominent features in the IR spectrum.
Raman spectroscopy, which is particularly sensitive to non-polar bonds and aromatic rings, would provide complementary information. The vibrations of the carbon-bromine (C-Br) bond and the aromatic ring modes would be readily observable. By monitoring the changes in the intensities of these characteristic bands, the kinetics of a reaction involving this compound could be studied, and the presence of any transient intermediates could potentially be detected.
Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |
| C=O (ester) | 1720-1740 | Moderate |
| NO₂ (asymmetric stretch) | 1520-1560 | Strong |
| NO₂ (symmetric stretch) | 1340-1380 | Strong |
| C-O (ester) | 1250-1300 | Moderate |
| Aromatic C=C | 1400-1600 | Strong |
| C-Br | 500-600 | Strong |
Mass Spectrometry (MS) for Mechanistic Pathway Elucidation
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its elemental composition.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve cleavage of the ester bond, leading to the formation of ions corresponding to the 3-bromobenzyl cation and the 2-nitrobenzoate anion (or its corresponding radical cation). Further fragmentation of these ions would provide additional structural clues. For example, the 3-bromobenzyl cation could lose a bromine atom, and the 2-nitrobenzoate fragment could lose the nitro group or carbon monoxide.
In the context of reaction monitoring, mass spectrometry can be coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to identify intermediates and byproducts in a reaction mixture. This is particularly useful for elucidating complex reaction mechanisms. By identifying the masses of various species present at different stages of a reaction, a detailed picture of the mechanistic pathway can be constructed.
Hypothetical Key Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment |
| 337/339 | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |
| 169/171 | [C₇H₆Br]⁺ (3-bromobenzyl cation) |
| 166 | [C₇H₄NO₄]⁺ (2-nitrobenzoyl cation) |
| 90 | [C₇H₆]⁺ (Tropylium ion from benzyl (B1604629) fragment) |
| 120 | [C₇H₄O₂]⁺ (Fragment from nitrobenzoate portion) |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For (3-Bromophenyl)methyl 2-nitrobenzoate (B253500), calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net
The optimization process yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. In the optimized structure of (3-Bromophenyl)methyl 2-nitrobenzoate, the two aromatic rings are not expected to be coplanar due to the flexible ester linkage. The nitro group, being a strong electron-withdrawing group, significantly influences the geometry and electronic properties of the benzoate (B1203000) ring.
Electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov In this molecule, the HOMO is expected to be localized primarily on the bromophenyl ring, while the LUMO would be centered on the electron-deficient nitrobenzoate moiety. nih.gov This separation facilitates an intramolecular charge transfer (ICT) from the donor part to the acceptor part upon electronic excitation.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on calculations of similar structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| O-CH₂ | 1.45 Å | |
| N-O (nitro) | 1.23 Å | |
| C-Br | 1.90 Å | |
| Bond Angles | O=C-O | 124.5° |
| C-O-CH₂ | 116.0° | |
| O-N-O | 125.0° | |
| Dihedral Angle | C(ar)-C(ar)-C=O | ~30-40° |
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
While DFT focuses on a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. MD simulations can model the bulk properties of this compound in a condensed phase (liquid or amorphous solid) or its interactions in a solution. researchgate.net
In a typical MD simulation, a "box" containing hundreds or thousands of molecules is created, and the forces between them are calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom is tracked over time (from nanoseconds to microseconds). This allows for the analysis of intermolecular interactions that govern the material's properties. mdpi.com
Key analyses from MD simulations include the Radial Distribution Function (RDF), which reveals the probability of finding one atom at a certain distance from another. For this compound, RDFs can identify and quantify significant intermolecular forces such as:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen bonding: The interaction between the bromine atom and a nucleophilic region (like the oxygen atoms of the nitro or carbonyl group) of a neighboring molecule.
Dipole-dipole interactions: Arising from the polar ester and nitro groups.
Furthermore, MD simulations can be used to calculate cohesive energy density, which is a measure of the total energy of interaction within the bulk material and relates to physical properties like the heat of vaporization. mdpi.com
Reaction Mechanism Modeling and Transition State Characterization
Theoretical chemistry can elucidate the pathways of chemical reactions involving this compound, such as its synthesis (esterification) or hydrolysis. Using DFT, the potential energy surface (PES) of a reaction can be mapped out. This involves identifying the structures of the reactants, products, and any intermediates.
The most critical point on the PES is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate the exact geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
By characterizing the vibrational frequencies of the transition state structure (which must have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that it is a true saddle point on the PES, connecting reactants and products. This modeling provides a step-by-step molecular movie of the reaction, revealing bond-breaking and bond-forming processes that are impossible to observe directly in an experiment.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are highly effective at predicting various types of spectra, which can then be compared with experimental results to validate the accuracy of the theoretical model.
For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). researchgate.net The calculation yields a set of harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net This allows for a definitive assignment of the observed spectral bands to specific molecular motions.
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of the peaks in the experimental spectrum.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: Experimental values are typical ranges for these functional groups.)
| Vibrational Mode | Functional Group | Calculated Frequency (Scaled, cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| Carbonyl Stretch | C=O (ester) | 1725 | 1730-1750 |
| Asymmetric Stretch | NO₂ | 1528 | 1520-1560 |
| Symmetric Stretch | NO₂ | 1345 | 1340-1380 |
| Aromatic Stretch | C=C (benzene) | 1600, 1480 | 1475-1610 |
| Aryl-Halogen Stretch | C-Br | 670 | 650-700 |
Investigation of Non-Linear Optical (NLO) Properties and Related Electronic Phenomena
Molecules with significant intramolecular charge transfer characteristics, particularly those with electron-donor and electron-acceptor groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. nih.gov this compound fits this profile, with the bromophenyl group acting as a weak donor and the nitrobenzoate group as a strong acceptor.
Table 3: Calculated Electronic and NLO Properties (Note: Values are illustrative, based on similar D-π-A systems.)
| Property | Symbol | Predicted Value |
| HOMO Energy | EHOMO | -6.8 eV |
| LUMO Energy | ELUMO | -2.5 eV |
| HOMO-LUMO Gap | ΔE | 4.3 eV |
| Dipole Moment | µ | 4.5 Debye |
| Mean Polarizability | α | ~30 x 10⁻²⁴ esu |
| First Hyperpolarizability | β | ~25 x 10⁻³⁰ esu |
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Beyond the HOMO-LUMO gap, DFT calculations provide a suite of quantum chemical descriptors that can predict a molecule's reactivity and the selectivity of its reactions. nih.gov
Molecular Electrostatic Potential (MEP) Map: The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, identifying them as likely sites for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the aromatic rings would show positive potential.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into local electronic environments. The carbon atom of the carbonyl group would carry a significant positive charge, marking it as a primary site for nucleophilic attack.
These descriptors are invaluable for predicting how the molecule will interact with other reagents and for understanding its chemical behavior in various environments.
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Construction of Biaryl and Heteroaryl Architectures via Cross-Coupling
While direct cross-coupling reactions utilizing the aryl bromide of the "(3-Bromophenyl)methyl" portion of the initially mentioned compound are a common strategy for biaryl synthesis, the literature for its isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, points towards different approaches. The primary reactivity of this isomer is centered on the bromomethyl group.
However, related structures have been employed in the synthesis of biaryl compounds. For instance, a noteworthy reaction is the Ullmann coupling of a similar compound, methyl 2-bromo-3-nitrobenzoate. This reaction, when conducted with copper powder at elevated temperatures, results in the formation of a symmetrical biaryl, dimethyl 6,6′-dinitrobiphenyl-2,2′-dicarboxylate. thieme-connect.de This transformation demonstrates the feasibility of constructing biaryl scaffolds from precursors bearing the nitrobenzoate framework, which is relevant to the potential applications of its isomers.
Table 1: Ullmann Coupling of Methyl 2-bromo-3-nitrobenzoate
| Reactant | Reagent | Temperature | Product | Yield |
|---|
Synthesis of Fused Ring Systems and Polycyclic Compounds
The synthesis of fused ring and polycyclic compounds often involves intramolecular cyclization reactions or cycloadditions. While methyl 2-(bromomethyl)-3-nitrobenzoate is a key component in the synthesis of complex molecules containing fused rings, such as Lenalidomide, its role is typically as a building block that undergoes intermolecular reactions prior to the ring-closing steps. google.com
For example, in the synthesis of Lenalidomide, methyl 2-(bromomethyl)-3-nitrobenzoate is first coupled with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.com The resulting intermediate then undergoes a reduction of the nitro group followed by an intramolecular cyclization to form the fused isoindolinone ring system of Lenalidomide. google.com This highlights its utility as a precursor to structures that will ultimately form fused ring systems, rather than participating directly in the cyclization to form the fused ring itself in one step.
General strategies for the construction of fused rings that could theoretically involve derivatives of this compound include transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones, which can lead to a variety of bridged and fused scaffolds. nih.govacs.org However, there are no specific examples in the current literature that utilize methyl 2-(bromomethyl)-3-nitrobenzoate in these particular methodologies.
Precursor for Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)
Methyl 2-(bromomethyl)-3-nitrobenzoate has been effectively utilized as a precursor in the synthesis of nitrogen-containing heterocycles, most notably in the preparation of functionalized indoles. orgsyn.org A well-documented example is its use in the synthesis of methyl indole-4-carboxylate. orgsyn.org
The synthesis begins with the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide. orgsyn.org This salt is then subjected to a Wittig reaction with an appropriate aldehyde, which is followed by a palladium-catalyzed reductive N-heteroannulation of the resulting 2-nitrostyrene derivative to furnish the indole (B1671886) ring system. orgsyn.org
Table 2: Key Steps in the Synthesis of Methyl Indole-4-carboxylate
| Starting Material | Reagents | Intermediate/Product |
|---|
While its application in indole synthesis is established, there is a lack of specific examples in the scientific literature detailing the use of methyl 2-(bromomethyl)-3-nitrobenzoate as a direct precursor for the synthesis of quinolines.
Future Research Directions and Emerging Trends
Sustainable Synthesis of (3-Bromophenyl)methyl 2-nitrobenzoate (B253500)
The principles of green chemistry are increasingly integral to the development of new synthetic routes. For (3-Bromophenyl)methyl 2-nitrobenzoate, future research will likely focus on minimizing environmental impact by designing more sustainable synthesis pathways.
Conventional synthesis of such esters often involves multi-step processes that may use hazardous reagents and generate significant waste. A key area of research is the development of one-pot procedures that combine multiple reaction steps, thereby reducing solvent usage, energy consumption, and purification efforts. For instance, eco-friendly synthesis of related brominated aromatics has been explored using water-soluble, easy-to-handle brominating reagents to generate reactive bromine species in situ. google.comgoogle.com
Another avenue is the use of solid acid catalysts, which can replace corrosive liquid acids in esterification reactions. bohrium.com Bio-derived materials like biochar and activated carbon can be functionalized to create robust, reusable catalysts for esterification, which aligns with the goals of a circular economy. bohrium.com Research into catalysts derived from renewable feedstocks is a significant trend. bohrium.com The use of water as a solvent, where feasible, presents a significant step forward in green synthesis, and catalysts designed to function in aqueous media are of high interest. mdpi.comresearchgate.net
| Aspect of Sustainable Synthesis | Traditional Approach | Emerging Sustainable Alternative | Key Benefits |
| Catalysis | Homogeneous mineral acids (e.g., H₂SO₄) | Reusable solid acid catalysts (e.g., sulfonated biochar) bohrium.com | Reduced corrosion, catalyst recovery, waste minimization |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids | Reduced pollution, improved safety |
| Reagents | Stoichiometric and hazardous reagents | Catalytic amounts, in situ generation of reagents google.comgoogle.com | Increased atom economy, enhanced safety |
| Process | Multi-step batch processes | One-pot synthesis, microwave-assisted reactions frontiersin.org | Reduced energy consumption, shorter reaction times |
Photoredox Catalysis for Bromophenyl Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions. beilstein-journals.orgsigmaaldrich.com This technology is particularly relevant for modifying the bromophenyl moiety of this compound. The carbon-bromine (C-Br) bond can be activated via single-electron transfer (SET) processes, opening up new pathways for functionalization. nih.govresearchgate.net
Future research will likely explore the use of photoredox catalysis to directly functionalize the C-Br bond or adjacent C-H bonds. acs.org For example, merging photoredox catalysis with other catalytic cycles, such as nickel catalysis, can facilitate cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. nih.gov This allows for the late-stage modification of the molecule, providing rapid access to a library of analogues for structure-activity relationship studies.
The development of new organic and inorganic photocatalysts with tailored redox potentials will continue to expand the scope of these reactions. nih.gov Researchers are focused on creating systems that can activate typically unreactive C-H bonds, offering the potential to modify the aromatic ring at positions other than the bromine substituent. acs.orgsnnu.edu.cn This approach avoids the need for pre-functionalized starting materials, making synthetic routes more convergent and efficient. nih.gov
| Transformation Type | Description | Potential Application for this compound |
| C-Br Functionalization | Activation of the C-Br bond to form carbon-centered radicals for subsequent reactions. nih.gov | Cross-coupling with various partners (e.g., boronic acids, amines) to replace the bromine atom. |
| C-H Functionalization | Direct activation of aryl C-H bonds to install new functional groups. acs.org | Arylation, alkylation, or amination of the bromophenyl ring without disturbing other functional groups. |
| Reductive Dehalogenation | Removal of the bromine atom, replacing it with a hydrogen atom. nih.gov | Synthesis of the debrominated analogue, (phenyl)methyl 2-nitrobenzoate. |
| Bromination | Introduction of additional bromine atoms onto the aromatic rings using photoredox-generated bromine. beilstein-journals.orgbeilstein-journals.orgnih.gov | Creation of poly-brominated derivatives for further functionalization. |
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. rsc.orgeuropa.eu For the synthesis of this compound, which involves potentially hazardous nitration and esterification steps, flow chemistry provides a much safer operating environment. europa.euewadirect.com
Highly exothermic reactions, such as nitration, can be controlled with high precision in microreactors due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation and prevents the formation of hot spots. europa.eu This enhanced control can lead to higher yields and selectivities, reducing the formation of unwanted byproducts. rsc.orgresearchgate.net
Furthermore, flow chemistry is ideally suited for scalable production. rsc.org Scaling up a process in flow often involves running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), rather than redesigning large-scale batch reactors. rsc.org This makes the transition from laboratory-scale synthesis to industrial production more straightforward. wiley-vch.de Telescoped flow systems, where multiple reaction steps are connected in sequence without intermediate purification, represent a key area of future development, offering the potential to synthesize complex molecules like this compound in a fully automated, continuous manner. acs.orgunimi.it
| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry |
| Heat Transfer | Poor, risk of hot spots | Excellent | Enhanced safety for exothermic reactions (e.g., nitration). europa.eu |
| Mass Transfer | Often limited by stirring | Rapid and efficient | Higher reaction rates and improved yields. rsc.org |
| Scalability | Requires reactor redesign | Achieved by longer run times or numbering-up. rsc.org | Simpler and faster scale-up from lab to production. wiley-vch.de |
| Safety | Large volumes of hazardous materials | Small reactor volumes, continuous processing | Minimized risk, safer handling of unstable intermediates. ewadirect.com |
| Process Control | Limited | Precise control over temperature, pressure, residence time | High reproducibility and product quality. rsc.org |
Bio-inspired Catalysis in Functional Group Interconversions
Nature provides a vast inspiration for the development of new catalytic systems. Bio-inspired catalysis and biocatalysis utilize enzymes or mimics of enzyme active sites to perform chemical transformations with high selectivity and efficiency under mild conditions. rsc.orgrsc.org For this compound, key reactions such as esterification are prime candidates for biocatalytic methods.
Lipases and esterases are enzymes that can catalyze the formation of ester bonds with high chemo-, regio-, and stereoselectivity. andersonsprocesssolutions.comnih.gov Employing these enzymes for the synthesis of this compound could offer a green alternative to chemical methods, operating in aqueous or non-aqueous media at ambient temperature and pressure. nih.gov This avoids the need for harsh acid or base catalysts and can simplify product purification.
Beyond esterification, other enzymes could be engineered for transformations on the aromatic rings. For example, oxygenases can be used for the selective hydroxylation of aromatic C-H bonds, while dioxygenases can catalyze the cis-dihydroxylation of arenes, providing chiral building blocks for further synthesis. rsc.orgresearchgate.net The interconversion of functional groups, such as the reduction of the nitro group to an amine, can also be achieved using whole-cell biocatalysts or isolated enzymes, often with high selectivity that would be difficult to achieve with traditional chemical reductants. mdpi.com The design of synthetic catalysts that mimic the multifunctional environments of enzyme active sites is another promising research direction, aiming to combine the robustness of chemical catalysts with the selectivity of enzymes. rsc.orgacs.org
| Reaction Type | Biocatalyst/Bio-inspired Approach | Potential Application | Advantages |
| Esterification | Lipases, Esterases. nih.gov | Synthesis of the ester bond from 3-bromobenzyl alcohol and 2-nitrobenzoic acid. | Mild conditions, high selectivity, reduced waste. |
| Hydroxylation | Monooxygenases. rsc.org | Selective introduction of hydroxyl groups on the aromatic rings. | Access to new functionalized analogues. |
| Nitro Reduction | Nitroreductases | Conversion of the 2-nitro group to a 2-amino group. | High chemoselectivity, avoiding reduction of other groups. |
| Aromatic Ring Dioxygenation | Dioxygenases. researchgate.net | Formation of cis-diol products from the aromatic rings. | Generation of chiral synthons for complex molecule synthesis. |
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR will show distinct signals for the benzyl methylene (δ ~5.3–5.5 ppm), aromatic protons (split patterns due to bromine and nitro groups), and ester methyl (if present). ¹³C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and nitro group positions.
- IR : Strong C=O stretch (~1720 cm⁻¹) and asymmetric/symmetric NO₂ stretches (~1520 and 1350 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight ([M+H]⁺ expected at ~306 Da) and fragmentation patterns .
How can X-ray crystallography using SHELX software resolve molecular conformation and crystal packing?
Advanced Research Focus
Single-crystal X-ray diffraction with SHELXL refinement () can determine bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between aromatic rings). Key steps:
Crystallization : Use slow evaporation in a solvent like ethyl acetate/hexane.
Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize disorder.
Refinement : SHELXL’s robust algorithms handle heavy atoms (Br) and nitro group thermal motion. Compare results with DFT-optimized geometries for validation .
What purification challenges arise due to the compound’s structural features?
Basic Research Focus
The bromine and nitro groups increase molecular weight and polarity, complicating separation from byproducts. Recommended approaches:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (5–20% ethyl acetate).
- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) to exploit solubility differences. Monitor purity via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Are there computational models predicting the compound’s stability under thermal or photolytic conditions?
Advanced Research Focus
DFT studies (e.g., Gaussian 09) can predict thermochemical stability. The nitro group may introduce sensitivity to heat/light, requiring storage in amber vials at <15°C (as recommended for methyl 2-nitrobenzoate in ). Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS can experimentally validate decomposition pathways (e.g., ester hydrolysis or nitro reduction) .
How does steric hindrance from the 3-bromophenyl group affect ester hydrolysis kinetics?
Advanced Research Focus
The bulky 3-bromophenyl group may slow hydrolysis by hindering nucleophilic attack at the ester carbonyl. Comparative kinetic studies under acidic (HCl/THF) and basic (NaOH/ethanol) conditions can quantify rate constants. Pseudo-first-order kinetics monitored by UV-Vis (loss of ester absorbance at ~270 nm) or ¹H NMR (disappearance of methylene signals) are recommended. Contrast with less hindered analogs (e.g., methyl 2-nitrobenzoate, ) to isolate steric effects .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- Storage : Protect from light and moisture; store at 2–8°C (similar to nitro-containing compounds in ).
- Handling : Use explosion-proof equipment due to the nitro group’s potential shock sensitivity. Conduct reactions in fume hoods with blast shields for scale-up.
- Waste Disposal : Neutralize with dilute NaOH before disposal to mitigate nitro group toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
